
1,4-Butanediol, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diyl dicarbamate, also known as 1,4-Butanediol, dicarbamate, is an organic compound with the molecular formula C6H12N2O4. This compound is a derivative of butanediol and carbamic acid, forming a dicarbamate ester. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Butane-1,4-diyl dicarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with urea. This reaction typically occurs under specific conditions, such as the presence of a catalyst like zinc monoglycerolate, at elevated temperatures (around 140°C) and reduced pressure (30.003 Torr) for about 7 hours .
Industrial Production Methods
In industrial settings, the production of butane-1,4-diyl dicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
Butane-1,4-diyl dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it back to 1,4-butanediol and other intermediates.
Substitution: It can undergo substitution reactions where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while reduction can produce 1,4-butanediol.
科学的研究の応用
Butane-1,4-diyl dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of butane-1,4-diyl dicarbamate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing biochemical processes. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects on cellular functions .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A precursor to butane-1,4-diyl dicarbamate, used in the synthesis of polyurethanes and other chemicals.
Carbamic Acid: The parent compound of carbamates, involved in various chemical reactions and industrial applications.
Tetramethylene Glycol Dicarbamate: Another dicarbamate ester with similar properties and applications.
Uniqueness
Butane-1,4-diyl dicarbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
CAS番号 |
7119-55-3 |
|---|---|
分子式 |
C6H12N2O4 |
分子量 |
176.17 g/mol |
IUPAC名 |
4-carbamoyloxybutyl carbamate |
InChI |
InChI=1S/C6H12N2O4/c7-5(9)11-3-1-2-4-12-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChIキー |
ONWSHWFYPNZPAA-UHFFFAOYSA-N |
正規SMILES |
C(CCOC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


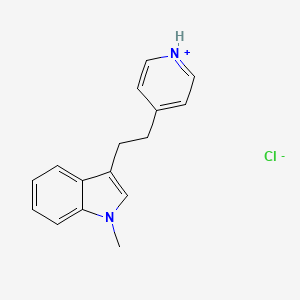
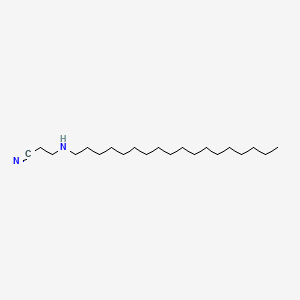



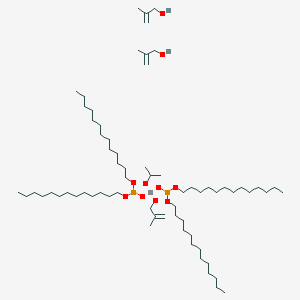
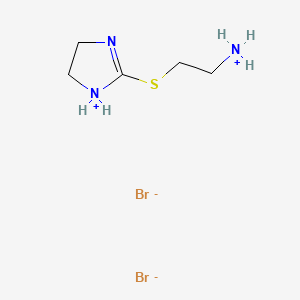
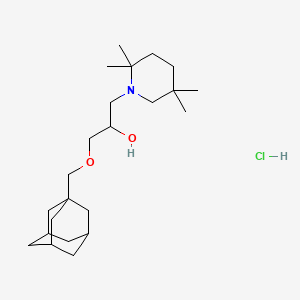

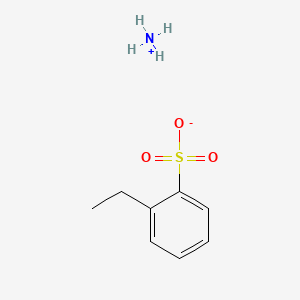
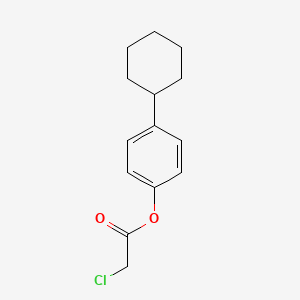
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)

![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
